Potassium 4-((4-fluorophenoxy)methyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium 4-((4-fluorophenoxy)methyl)benzoate is a chemical compound with the molecular formula C14H10FKO3 and a molecular weight of 284.32 g/molThis compound is used primarily as a research chemical and is known for its fluorinated aromatic structure, which makes it a valuable building block in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-((4-fluorophenoxy)methyl)benzoate typically involves the reaction of 4-[(4-fluorophenoxy)methyl]benzoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the benzoic acid derivative is neutralized by the potassium hydroxide to form the potassium salt.

Industrial Production Methods

The process would likely involve the use of industrial reactors and purification systems to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium 4-((4-fluorophenoxy)methyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzoate moiety can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can lead to different oxidation states of the benzoate moiety .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Recent studies have highlighted the potential of compounds similar to potassium 4-((4-fluorophenoxy)methyl)benzoate as antimicrobial agents. The increasing resistance of bacteria to conventional antibiotics necessitates the development of new antimicrobial substances. Research indicates that derivatives of benzoate compounds exhibit significant antibacterial and antifungal activities against various pathogens. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

Compounds with similar structures have been investigated for their anticancer properties. The incorporation of fluorine atoms into aromatic systems can enhance biological activity and selectivity towards cancer cells. Studies on related benzoate derivatives have demonstrated their ability to induce apoptosis in cancer cell lines, making them candidates for further development as anticancer drugs .

Agricultural Applications

Herbicides and Pesticides

this compound can potentially be used in agricultural settings as an herbicide or pesticide. The fluorinated phenoxy groups are known to impart herbicidal properties by interfering with plant growth regulation pathways. Research has indicated that similar compounds can effectively control weed species while minimizing impact on crops, thus enhancing agricultural productivity .

Plant Growth Regulators

In addition to its herbicidal properties, this compound may also function as a plant growth regulator. Studies suggest that compounds with fluorinated aromatic rings can influence plant hormone pathways, promoting growth or stress resistance in plants under adverse conditions .

Material Science

Polymer Chemistry

this compound can serve as a building block in the synthesis of advanced polymers. Its functional groups allow for easy incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties. Research in polymer science has shown that incorporating such compounds can lead to the development of materials suitable for high-performance applications, including coatings and composites .

Data Table: Summary of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Effective against various pathogens; induces apoptosis |

| Agriculture | Herbicides, pesticides, plant growth regulators | Controls weeds; enhances crop resilience |

| Material Science | Polymer synthesis | Improves thermal stability and mechanical properties |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoate derivatives, including those similar to this compound, against resistant bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting potential for clinical applications in treating infections .

- Herbicidal Activity : Research on fluorinated phenoxy compounds demonstrated their effectiveness in controlling specific weed species in agricultural trials. The application of these compounds resulted in a marked decrease in weed biomass without affecting crop yield significantly .

- Polymer Development : A project focused on synthesizing new polymer blends using this compound as a modifier showed improved tensile strength and thermal resistance compared to traditional polymer formulations .

Wirkmechanismus

The mechanism of action of Potassium 4-((4-fluorophenoxy)methyl)benzoate involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, the fluorinated aromatic structure can interact with enzymes or receptors, potentially altering their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-[(4-chlorophenoxy)methyl]benzoate

- 4-[(4-bromophenoxy)methyl]benzoate

- 4-[(4-methylphenoxy)methyl]benzoate

Uniqueness

Potassium 4-((4-fluorophenoxy)methyl)benzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s interactions in biological systems, making it a valuable tool in research.

Biologische Aktivität

Potassium 4-((4-fluorophenoxy)methyl)benzoate is a derivative of benzoic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This compound features a fluorinated aromatic ring, which often enhances biological activity due to increased lipophilicity and altered electronic properties.

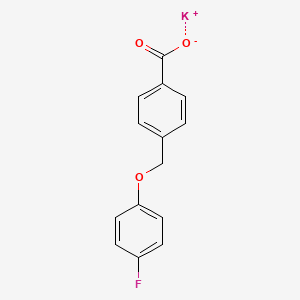

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzoate derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzoate Derivatives

| Compound | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| Methyl 4-((5-(3-fluorophenyl)... | Bacillus cereus, E. coli | Inhibition |

| Potassium 4-((4-fluorophenoxy)... | Staphylococcus aureus, P. aeruginosa | Moderate inhibition |

Antifungal Activity

In addition to antibacterial properties, this compound has been noted for its antifungal activity. Compounds with similar structures have shown efficacy against fungal pathogens such as Aspergillus flavus .

Table 2: Antifungal Activity of Related Compounds

| Compound | Fungal Strains Tested | Activity Observed |

|---|---|---|

| Methyl 4-((5-(3-fluorophenyl)... | Aspergillus flavus | Significant inhibition |

| Potassium 4-((4-fluorophenoxy)... | Chrysosporium keratinophilum | Moderate inhibition |

The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes in microorganisms. The presence of the fluorine atom may enhance the compound's interaction with microbial cell membranes or specific enzymes, leading to inhibition of growth or cell death.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of various benzoate derivatives, including potassium salts. Results indicated that the presence of fluorine significantly increased the potency against both gram-positive and gram-negative bacteria .

- Fungal Inhibition Research : Another investigation focused on the antifungal properties of structurally related compounds. The study found that modifications in the aromatic system, such as fluorination, contributed to higher antifungal activity against pathogenic fungi .

Eigenschaften

IUPAC Name |

potassium;4-[(4-fluorophenoxy)methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3.K/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17;/h1-8H,9H2,(H,16,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBKLYYHVXZNTH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)F)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FKO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.